molecular formula C17H20N2O5 B2376377 2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 1054478-58-8

2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid

Cat. No.: B2376377
CAS No.: 1054478-58-8
M. Wt: 332.356
InChI Key: DPQITYNKGYXHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid” is a chemical compound with the molecular formula C17H20N2O5. It is a derivative of phenoxy acetic acid .

Scientific Research Applications

Synthetic Applications

Compounds similar to "2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid" often serve as intermediates in the synthesis of more complex molecules. For instance, derivatives of phloretic acid, which share some structural similarities, have been used as renewable building blocks for enhancing the reactivity of molecules towards benzoxazine ring formation, paving the way towards sustainable alternatives in materials science (Acerina Trejo-Machin et al., 2017).

Biological Activities

Phenolic compounds, which include structural motifs similar to those found in the compound of interest, have been studied for their various biological activities. For example, new phenolic compounds isolated from the roots of Scorzonera judaica have been evaluated for cytotoxic activity, highlighting the potential of such compounds in medicinal chemistry (A. Bader et al., 2011).

Material Science Applications

In the realm of material science, compounds with functionalities similar to "this compound" have been utilized in the development of new materials. For instance, fluoroionophores based on diamine-salicylaldehyde derivatives have been developed for metal cation detection, showcasing the utility of such compounds in creating sensitive and selective sensors (W. Hong et al., 2012).

Properties

IUPAC Name

2-[2-[(Z)-2-cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-2-23-9-5-8-19-17(22)14(11-18)10-13-6-3-4-7-15(13)24-12-16(20)21/h3-4,6-7,10H,2,5,8-9,12H2,1H3,(H,19,22)(H,20,21)/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQITYNKGYXHGG-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(=CC1=CC=CC=C1OCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCCNC(=O)/C(=C\C1=CC=CC=C1OCC(=O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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